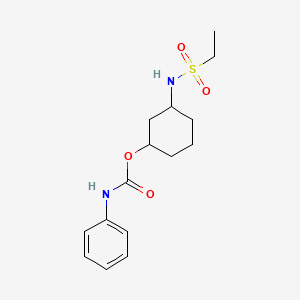

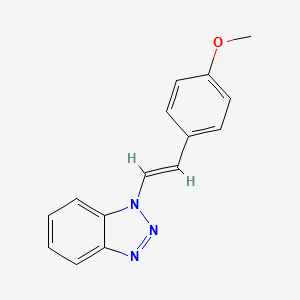

1-(2,3-Dimethylphenyl)-3-(2-phenoxyethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(2,3-Dimethylphenyl)-3-(2-phenoxyethyl)urea" is a urea derivative, which is a class of organic compounds known for their wide range of applications, including medicinal chemistry. Urea derivatives are often explored for their potential as bioactive molecules, particularly in the development of anticancer agents. The structure of this compound suggests that it may have interesting interactions with biological systems due to the presence of the dimethylphenyl and phenoxyethyl groups.

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. In the context of similar compounds, 1-aryl-3-(2-chloroethyl) ureas have been synthesized from alkylanilines and derivatives of 4-phenylbutyric acid, with some showing significant cytotoxicity against human adenocarcinoma cells . Another related compound, 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea, has been synthesized, and its structure was confirmed by crystallography . Additionally, reactions involving isocyanates and amines with an ibuprofen fragment have yielded ureas with potential as multitarget inhibitors . These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of urea derivatives can be quite diverse, depending on the substituents attached to the urea moiety. For instance, the molecular structure of 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea is stabilized by intramolecular hydrogen bonding, and the benzene ring forms a dihedral angle with the urea plane . This suggests that "this compound" may also exhibit specific geometric and electronic features that could influence its biological activity.

Chemical Reactions Analysis

Urea and its derivatives can undergo various chemical reactions. For example, urea and 1-methylurea can react with acyloins to form 4-imidazolin-2-ones, while 1,3-dimethylurea reacts with diacetyl to form a different type of compound, indicating that the substituents on the urea significantly influence its reactivity . These reactions are important for understanding the chemical behavior of "this compound" and how it might interact with other molecules or enzymes in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds can affect the compound's melting point and solubility . The electronic properties of the substituents, such as the electron-donating or withdrawing effects of the dimethylphenyl and phenoxyethyl groups, could also impact the compound's reactivity and interaction with biological targets. Understanding these properties is crucial for predicting the behavior of "this compound" in various environments, including its potential use as a therapeutic agent.

科学的研究の応用

Molecular Structure and Computational Studies

Research on compounds with structural similarities to "1-(2,3-Dimethylphenyl)-3-(2-phenoxyethyl)urea" emphasizes the importance of computational and structural analysis in understanding their properties. For instance, molecular structure and computational studies on dimethylphenyl-related compounds using density functional theory (DFT) reveal insights into their molecular geometry, intramolecular interactions, and potential for photochromic behavior and non-linear optical (NLO) properties. Such characteristics are essential for developing new materials with specific electronic and optical applications (Karakurt, Cukurovalı, Subasi, & Kani, 2016).

Antioxidant and Enzyme Inhibitory Properties

Compounds structurally related to "this compound" have been evaluated for their antioxidant activities and inhibitory effects on enzymes like acetylcholinesterase and carbonic anhydrase. These properties are crucial for the development of therapeutic agents for treating diseases related to oxidative stress and enzyme dysfunction (Aksu, Özgeriş, Taslimi, Naderi, Gülçin, & Göksu, 2016).

Supramolecular Chemistry and Hydrogen Bonding

Research into the supramolecular assembly of bis(urea) compounds, including studies on hydrogen bonding and the formation of supramolecular structures, demonstrates the relevance of these compounds in materials science. The ability to form complex structures through hydrogen bonding makes them candidates for creating novel materials with designed properties, such as gels and capsules for drug delivery systems (Capacci-Daniel et al., 2015).

Urea-Based Ligands in Anion Coordination Chemistry

The study of urea-based ligands and their role in anion coordination chemistry highlights the potential of such compounds in creating selective sensors or extraction agents for specific anions. This application is vital in environmental chemistry and analytical methods for detecting and quantifying pollutants (Wu, Huang, Xia, Yang, & Janiak, 2007).

Anticancer Research

Diaryl urea derivatives, including those structurally related to "this compound," have been synthesized and evaluated for their anticancer activity. These studies are fundamental in medicinal chemistry for developing new therapeutic agents targeting specific cancer cell lines (Feng, Li, Liang, Zhang, Tan, Ding, Wang, Liu, & Hu, 2020).

特性

IUPAC Name |

1-(2,3-dimethylphenyl)-3-(2-phenoxyethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-13-7-6-10-16(14(13)2)19-17(20)18-11-12-21-15-8-4-3-5-9-15/h3-10H,11-12H2,1-2H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLJFOASUMJZPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)NCCOC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Chlorobenzyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B3018328.png)

![N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-fluorobenzamide](/img/structure/B3018330.png)

![2-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B3018331.png)

![(2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B3018334.png)

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-2-methoxy-N-methylacetamide](/img/structure/B3018335.png)

![N-[(2-Fluoro-3-methylphenyl)methyl]-N-[[(2R)-oxolan-2-yl]methyl]prop-2-enamide](/img/structure/B3018336.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B3018340.png)

![methyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B3018343.png)

![N-methyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3018344.png)

![N,N-dimethyl-4-{[methyl(prop-2-yn-1-yl)amino]methyl}aniline](/img/structure/B3018349.png)